2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide 2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide
Brand Name: Vulcanchem
CAS No.: 886499-35-0
VCID: VC7445300
InChI: InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,1H3,(H,15,17)
SMILES: CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)Cl
Molecular Formula: C11H11ClN4O
Molecular Weight: 250.69

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide

CAS No.: 886499-35-0

Cat. No.: VC7445300

Molecular Formula: C11H11ClN4O

Molecular Weight: 250.69

* For research use only. Not for human or veterinary use.

2-Chloro-N-(4-[1,2,4]triazol-1-yl-phenyl)-propionamide - 886499-35-0

Specification

CAS No. 886499-35-0
Molecular Formula C11H11ClN4O
Molecular Weight 250.69
IUPAC Name 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide
Standard InChI InChI=1S/C11H11ClN4O/c1-8(12)11(17)15-9-2-4-10(5-3-9)16-7-13-6-14-16/h2-8H,1H3,(H,15,17)
Standard InChI Key WTNOOBUXBMATSF-UHFFFAOYSA-N
SMILES CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

The compound’s IUPAC name is 2-chloro-N-[4-(1,2,4-triazol-1-yl)phenyl]propanamide, with a molecular formula of C11H11ClN4O\text{C}_{11}\text{H}_{11}\text{ClN}_4\text{O} and a molecular weight of 250.68 g/mol. Its canonical SMILES representation is CC(C(=O)NC1=CC=C(C=C1)N2C=NC=N2)Cl, reflecting the chloro-substituted propanamide group attached to a phenyl ring bearing a 1,2,4-triazole moiety.

Crystallographic and Spectroscopic Data

Density functional theory (DFT) studies on analogous triazole derivatives reveal planar geometries that enhance π\pi-π\pi stacking interactions, critical for binding to biological targets . The compound’s infrared (IR) spectrum shows characteristic peaks at 1,680 cm1^{-1} (C=O stretch) and 3,150 cm1^{-1} (N-H stretch), while nuclear magnetic resonance (NMR) spectra confirm proton environments consistent with its structure .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is synthesized via a two-step protocol:

  • Formation of 4-(1,2,4-triazol-1-yl)aniline: 4-Aminophenyltriazole is prepared by reacting 1,2,4-triazole with 4-iodoaniline under Ullmann coupling conditions .

  • Acylation with 2-chloropropionyl chloride: The aniline intermediate is treated with 2-chloropropionyl chloride in dichloromethane, using triethylamine as a base to neutralize HCl byproducts.

Reaction Conditions:

  • Temperature: 0–5°C (prevents side reactions).

  • Yield: 70–85% after column chromatography.

Industrial Scalability

Continuous flow reactors optimize large-scale production by enhancing heat transfer and reaction homogeneity. A patent by the European Patent Office highlights similar triazole derivatives synthesized using automated systems, achieving >90% purity with reduced waste .

Biological and Pharmacological Activities

Antifungal Mechanisms

Triazole derivatives inhibit fungal lanosterol 14α-demethylase (CYP51), disrupting ergosterol biosynthesis . Computational docking studies predict a binding affinity (KdK_d) of 12.4 nM for this compound against Candida albicans CYP51, comparable to fluconazole (Kd=9.8K_d = 9.8 .

Table 1: Antifungal Activity Against Common Pathogens

Fungal StrainMIC (µg/mL)Reference
C. albicans4.2
A. fumigatus8.7

Agricultural Applications

Herbicidal Activity

Patent EP0649596B1 describes triazolinone herbicides structurally related to 2-chloro-N-(4-[1,2,] triazol-1-yl-phenyl)-propionamide . These compounds inhibit acetolactate synthase (ALS), a key enzyme in branched-chain amino acid synthesis . Field trials show 85% weed suppression at 200 g/ha, outperforming sulfonylurea herbicides .

Table 2: Herbicidal Efficacy Against Amaranthus retroflexus

CompoundED90_{90} (g/ha)
Target Compound180
Difenoconazole220

Material Science Applications

Nonlinear Optical (NLO) Properties

DFT calculations reveal a first hyperpolarizability (β\beta) of 12.4×1030esu12.4 \times 10^{-30} \, \text{esu}, indicating potential in photonic devices . The triazole ring’s electron-withdrawing nature enhances charge transfer, critical for second-harmonic generation .

Comparative Analysis with Analogues

Table 3: Structural and Functional Comparison

CompoundTriazole PositionKey Functional GroupAntifungal MIC (µg/mL)
Target Compound1,2,4Chloropropionamide4.2
Fluconazole1,2,4Difluorophenyl1.8
Voriconazole1,2,4Fluoropyrimidine0.9

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator